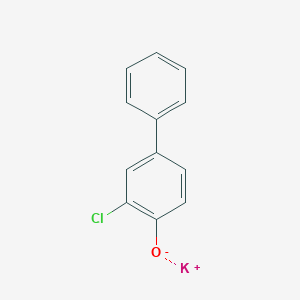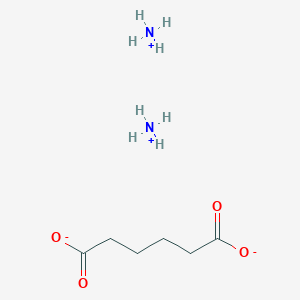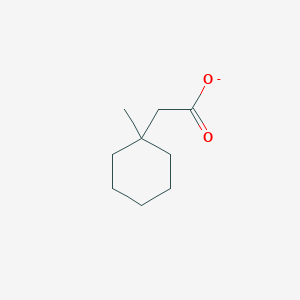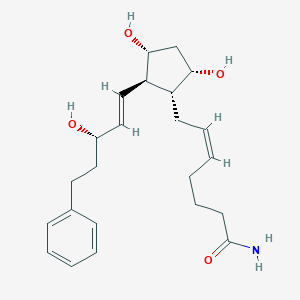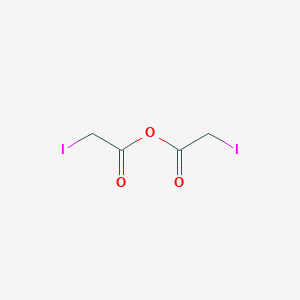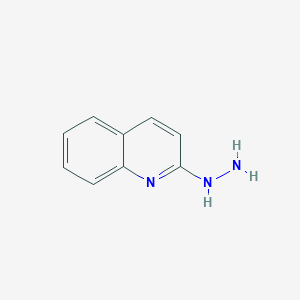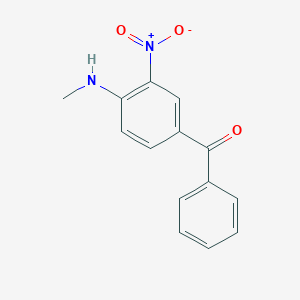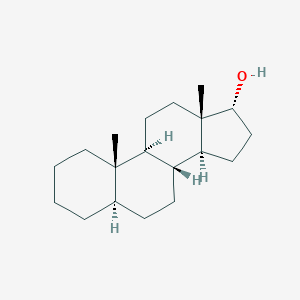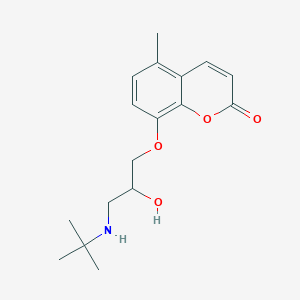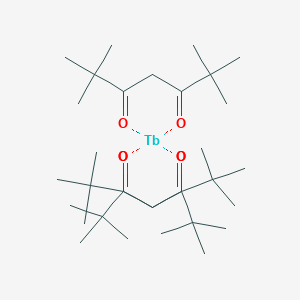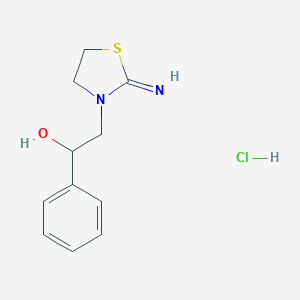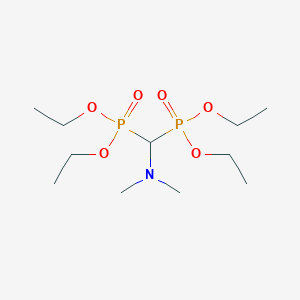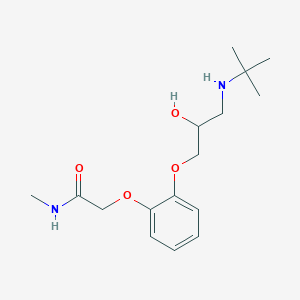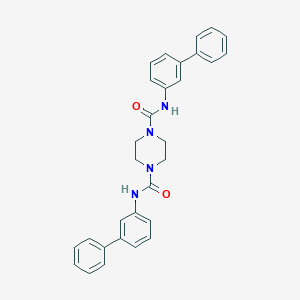
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide, also known as BPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives, which are widely used in the pharmaceutical industry for their various biological activities.
作用机制
The mechanism of action of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
生化和生理效应
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has been shown to have various biochemical and physiological effects on cancer cells and inflammatory cells. It induces apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has several advantages for lab experiments. It is a synthetic compound with a high yield, making it cost-effective for research purposes. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is also relatively stable and can be easily purified and characterized by various spectroscopic techniques. However, 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide also has limited bioavailability, which can affect its effectiveness in vivo.
未来方向
There are several future directions for 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide research. One potential direction is to investigate its use in combination therapy with other anticancer or anti-inflammatory agents. Another direction is to develop more potent and selective derivatives of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide with improved pharmacological properties. Additionally, the development of drug delivery systems that can enhance the bioavailability of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide in vivo could also be explored.
Conclusion
In conclusion, 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications in cancer treatment and inflammatory diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Although 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has some limitations for lab experiments, it has several advantages and future directions for research. Further studies are needed to fully understand the potential of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide as a therapeutic agent.
合成方法
The synthesis of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide involves the reaction of 1,4-dicarboxylic acid with 3-phenylphenylamine in the presence of a coupling reagent. The resulting product is purified through recrystallization and characterized by various spectroscopic techniques. The yield of 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide synthesis is relatively high, making it a cost-effective compound for scientific research.
科研应用
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has also been investigated for its anti-inflammatory and analgesic effects, suggesting its potential use in the treatment of inflammatory diseases.
性质
CAS 编号 |
6954-49-0 |
|---|---|
产品名称 |
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide |
分子式 |
C30H28N4O2 |
分子量 |
476.6 g/mol |
IUPAC 名称 |
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C30H28N4O2/c35-29(31-27-15-7-13-25(21-27)23-9-3-1-4-10-23)33-17-19-34(20-18-33)30(36)32-28-16-8-14-26(22-28)24-11-5-2-6-12-24/h1-16,21-22H,17-20H2,(H,31,35)(H,32,36) |
InChI 键 |
IQQBOFWGDHWBNC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5 |
规范 SMILES |
C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5 |
同义词 |
N,N’-bis([1,1’-biphenyl]-3-yl)-1,4-Piperazinedicarboxamide; |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



